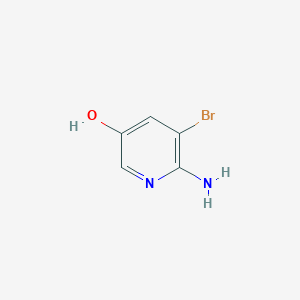

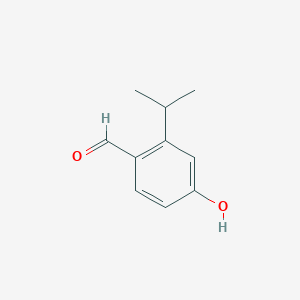

4-Hydroxy-2-isopropylbenzaldehyde

Overview

Description

4-Hydroxy-2-isopropylbenzaldehyde is a compound of interest in various fields of chemistry and biochemistry. It is known for its involvement in different chemical reactions and its unique properties.

Synthesis Analysis

- Chamaecin (2-hydroxy-4-isopropylbenzaldehyde), a related compound, was synthesized and analyzed for tyrosinase inhibitory activity. This synthesis highlighted the compound's potential in biological applications (Nihei et al., 2004).

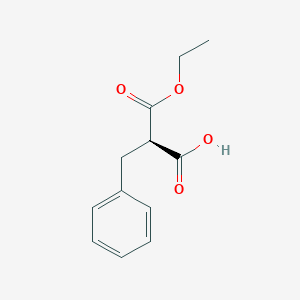

Molecular Structure Analysis

- The crystal structure of various derivatives of hydroxybenzaldehydes, including 2-hydroxybenzaldehyde, has been extensively studied, providing insights into the molecular arrangement and interactions of these compounds (Sharma et al., 2012).

Chemical Reactions and Properties

- 2-Hydroxybenzaldehydes have been found to react smoothly with various alkynes, alkenes, or allenes, indicating the reactivity and versatility of these compounds in chemical synthesis (Kokubo et al., 1999).

Physical Properties Analysis

- The synthesis and characterization of oligo-4-hydroxybenzaldehyde provided insights into its physical properties, including its thermal stability and molecular weight, which are crucial for practical applications (Mart et al., 2004).

Chemical Properties Analysis

- Investigations into the effects of solvent, pH, and beta-cyclodextrin on the photophysical properties of derivatives of hydroxybenzaldehyde, such as 4-hydroxy-3,5-dimethoxybenzaldehyde, offer valuable information on the chemical behavior of these compounds under different conditions (Stalin & Rajendiran, 2005).

Scientific Research Applications

Tyrosinase Inhibition and Potential Antimicrobial Activity

- Tyrosinase Inhibition for Cosmetic and Pharmaceutical Applications : A synthesized compound closely related to 4-Hydroxy-2-isopropylbenzaldehyde, identified as 2-hydroxy-4-isopropylbenzaldehyde or chamaecin, demonstrated significant tyrosinase inhibitory activity. This partial inhibition suggests potential applications in cosmetic formulations aimed at treating hyperpigmentation disorders or as a pharmaceutical agent for conditions where tyrosinase activity is a concern (Nihei et al., 2004).

Catalyst in Chemical Synthesis

- Aldol Condensation Catalyst : The compound's role as a catalyst in the aldol condensation of itself with propanal has been explored. This reaction's optimization has implications in the synthesis of valuable intermediates for fragrance compounds, demonstrating the utility of functionalized materials in enhancing reaction yields and selectivity (Vrbková et al., 2015).

Antioxidant and Anti-inflammatory Properties

- Suppression of Melanin Formation : In a study on melanoma cells, 4-isopropylbenzaldehyde showed a dose-dependent decrease in melanin formation without affecting cell growth. This suggests potential antioxidant properties and a role in cosmetic applications targeting melanin synthesis (Nitoda et al., 2008).

Chemical Synthesis and Structural Analysis

- Synthesis and Characterization of Schiff Base Ligands : The compound has been involved in synthesizing Schiff base ligands and their complexes, offering insights into metal-organic frameworks and supramolecular chemistry. These ligands and their complexes have potential applications in catalysis, sensor design, and materials science (Kumar & Radhakrishnan, 2011).

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of 4-Hydroxy-2-isopropylbenzaldehyde is tyrosinase , an enzyme integral to the biosynthesis of melanin . Tyrosinase plays a crucial role in several sectors of research, including agricultural and cosmetic research .

Mode of Action

4-Hydroxy-2-isopropylbenzaldehyde interacts with tyrosinase and partially inhibits its activity . It specifically inhibits the oxidation of L-3,4-dihydroxyphenylalanine (L-DOPA) catalyzed by mushroom tyrosinase . The inhibition kinetics suggest that 4-Hydroxy-2-isopropylbenzaldehyde is a mixed type inhibitor . This inhibition may be due in part to its ability to form a Schiff base with a primary amino group in the enzyme .

Biochemical Pathways

The compound affects the melanogenesis pathway by inhibiting the activity of tyrosinase . This results in a decrease in the production of melanin, a biopolymer produced by melanogenesis .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is a cyp1a2 inhibitor . These properties could impact the compound’s bioavailability.

Result of Action

The primary result of the action of 4-Hydroxy-2-isopropylbenzaldehyde is the inhibition of melanin production due to its inhibitory effect on tyrosinase . This could potentially lead to a decrease in skin pigmentation.

Action Environment

The action, efficacy, and stability of 4-Hydroxy-2-isopropylbenzaldehyde can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at room temperature for optimal stability

properties

IUPAC Name |

4-hydroxy-2-propan-2-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-7(2)10-5-9(12)4-3-8(10)6-11/h3-7,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIAUHSFUZOOBGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20626569 | |

| Record name | 4-Hydroxy-2-(propan-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20626569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

181035-58-5 | |

| Record name | 4-Hydroxy-2-(propan-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20626569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(Hydroxymethyl)phenyl]-2-methylbut-3-yn-2-ol](/img/structure/B67678.png)

![(1R,5S,6S)-5-hydroxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic acid](/img/structure/B67698.png)